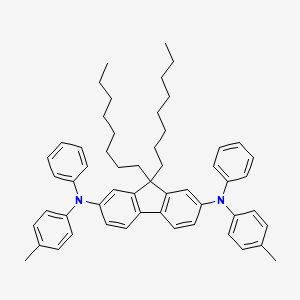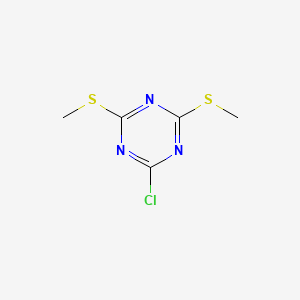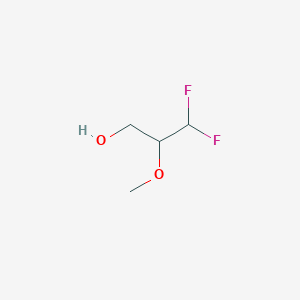
Disodium cyanurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium cyanurate is a chemical compound with the formula
Na2C3N3O3
. It is a sodium salt of cyanuric acid and is commonly used in various industrial and scientific applications. This compound is known for its stability and versatility, making it valuable in fields such as water treatment, disinfection, and as a precursor in chemical synthesis.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium cyanurate is typically synthesized by reacting cyanuric acid with sodium hydroxide. The reaction proceeds as follows:
C3H3N3O3+2NaOH→Na2C3N3O3+2H2O
This reaction is usually carried out in an aqueous solution at elevated temperatures to ensure complete dissolution and reaction of the cyanuric acid.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the controlled addition of sodium hydroxide to a solution of cyanuric acid, followed by crystallization and purification steps to obtain the final product. The purity of the compound is crucial for its effectiveness in various applications.
Análisis De Reacciones Químicas
Types of Reactions: Disodium cyanurate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium ions are replaced by other cations.
Complexation Reactions: It forms complexes with metal ions, which can be useful in various applications such as water treatment.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents to form various oxidation products.
Acids and Bases: It reacts with acids to release cyanuric acid and with bases to form more stable salts.
Major Products Formed:
Cyanuric Acid: When this compound reacts with acids, cyanuric acid is regenerated.
Metal Complexes: Reaction with metal ions forms stable metal cyanurate complexes.
Aplicaciones Científicas De Investigación
Disodium cyanurate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other cyanurate compounds and as a stabilizer in various chemical reactions.
Biology: It is studied for its potential use in biological systems, particularly in the stabilization of enzymes and proteins.
Medicine: Research is ongoing into its potential use as a disinfectant and in the formulation of pharmaceuticals.
Industry: It is widely used in water treatment processes to control chlorine levels and as a component in cleaning agents and disinfectants.
Mecanismo De Acción
The mechanism by which disodium cyanurate exerts its effects is primarily through its ability to form stable complexes with various ions and molecules. This stability is due to the resonance structures of the cyanurate ion, which allows it to effectively bind with metal ions and other compounds. The molecular targets and pathways involved include:
Metal Ion Complexation: this compound forms stable complexes with metal ions, which can be used to remove these ions from solutions.
Stabilization of Reactive Species: It stabilizes reactive species in chemical reactions, making it useful in various industrial processes.
Comparación Con Compuestos Similares
- Sodium Dichloroisocyanurate
- Trisodium Cyanurate
- Potassium Cyanurate
Propiedades
Número CAS |
36452-21-8 |
|---|---|
Fórmula molecular |
C3HN3Na2O3 |
Peso molecular |
173.04 g/mol |
Nombre IUPAC |
disodium;6-oxo-1H-1,3,5-triazine-2,4-diolate |
InChI |
InChI=1S/C3H3N3O3.2Na/c7-1-4-2(8)6-3(9)5-1;;/h(H3,4,5,6,7,8,9);;/q;2*+1/p-2 |
Clave InChI |
MVJKWKYYJNCLIU-UHFFFAOYSA-L |
SMILES canónico |
C1(=NC(=NC(=O)N1)[O-])[O-].[Na+].[Na+] |
Descripción física |
Other Solid; Water or Solvent Wet Solid |
Números CAS relacionados |
108-80-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B13126317.png)

![2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B13126328.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)

![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)




